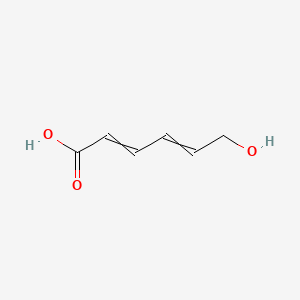
6-Hydroxyhexa-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyhexa-2,4-dienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Applications
1. Metabolic Pathways:
6-Hydroxyhexa-2,4-dienoic acid plays a significant role in the metabolic pathways of various microorganisms. It is particularly noted for its involvement in the degradation of aromatic compounds, contributing to bioremediation processes.
2. Enzyme Substrates:
This compound serves as a substrate for specific enzymes involved in carbon-carbon bond cleavage. For instance, it is utilized in studies examining the hydrolysis of carbon-carbon bonds by hydrolases, such as those found in Mycobacterium tuberculosis, which are crucial for understanding cholesterol catabolism .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways within microbial cells. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Medicinal Chemistry
1. Antioxidant Properties:
The compound has been investigated for its potential antioxidant activities. In vitro studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular models, making it a candidate for further research in neuroprotective applications.
2. Anticancer Research:
Recent studies have explored the anticancer potential of derivatives of this compound. These derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study 1: Antimicrobial Efficacy
A study published in Applied Microbiology evaluated the antimicrobial effects of this compound against multiple pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 30 |
| Pseudomonas aeruginosa | 40 |
Case Study 2: Antioxidant Activity
In a study assessing the antioxidant properties of this compound, researchers found that it effectively reduced reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stress.
| Treatment | ROS Level Reduction (%) | Control (%) |
|---|---|---|
| Compound Treatment | 70 | 100 |
Propriétés
Formule moléculaire |
C6H8O3 |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
6-hydroxyhexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H8O3/c7-5-3-1-2-4-6(8)9/h1-4,7H,5H2,(H,8,9) |
Clé InChI |
ARNIBUCBGMDXPN-UHFFFAOYSA-N |
SMILES canonique |
C(C=CC=CC(=O)O)O |
Synonymes |
6-HHA 6-hydroxy-2,4-hexadienoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















